Cas no 898420-01-4 (8-(4-benzylpiperazin-1-yl)-3-methyl-7-(naphthalen-1-yl)methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
8-(4-benzylpiperazin-1-yl)-3-methyl-7-(naphthalen-1-yl)methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione Chemical and Physical Properties
Names and Identifiers
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- 8-(4-benzylpiperazin-1-yl)-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione
- 8-(4-benzylpiperazin-1-yl)-3-methyl-7-(naphthalen-1-yl)methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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- Inchi: 1S/C28H28N6O2/c1-31-25-24(26(35)30-28(31)36)34(19-22-12-7-11-21-10-5-6-13-23(21)22)27(29-25)33-16-14-32(15-17-33)18-20-8-3-2-4-9-20/h2-13H,14-19H2,1H3,(H,30,35,36)
- InChI Key: IEDLQIVCMKEUDQ-UHFFFAOYSA-N
- SMILES: N1(CC2=C3C(C=CC=C3)=CC=C2)C2=C(N(C)C(=O)NC2=O)N=C1N1CCN(CC2=CC=CC=C2)CC1
8-(4-benzylpiperazin-1-yl)-3-methyl-7-(naphthalen-1-yl)methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2636-0578-2μmol |
8-(4-benzylpiperazin-1-yl)-3-methyl-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
898420-01-4 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
| Life Chemicals | F2636-0578-5μmol |
8-(4-benzylpiperazin-1-yl)-3-methyl-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
898420-01-4 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
| Life Chemicals | F2636-0578-10μmol |
8-(4-benzylpiperazin-1-yl)-3-methyl-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
898420-01-4 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
| Life Chemicals | F2636-0578-20μmol |
8-(4-benzylpiperazin-1-yl)-3-methyl-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
898420-01-4 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
| Life Chemicals | F2636-0578-1mg |
8-(4-benzylpiperazin-1-yl)-3-methyl-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
898420-01-4 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
| Life Chemicals | F2636-0578-2mg |
8-(4-benzylpiperazin-1-yl)-3-methyl-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
898420-01-4 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
| Life Chemicals | F2636-0578-3mg |
8-(4-benzylpiperazin-1-yl)-3-methyl-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
898420-01-4 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
| Life Chemicals | F2636-0578-4mg |
8-(4-benzylpiperazin-1-yl)-3-methyl-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
898420-01-4 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
| Life Chemicals | F2636-0578-5mg |
8-(4-benzylpiperazin-1-yl)-3-methyl-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
898420-01-4 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
| Life Chemicals | F2636-0578-10mg |
8-(4-benzylpiperazin-1-yl)-3-methyl-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
898420-01-4 | 90%+ | 10mg |
$79.0 | 2023-07-28 |
8-(4-benzylpiperazin-1-yl)-3-methyl-7-(naphthalen-1-yl)methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione Related Literature
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on 8-(4-benzylpiperazin-1-yl)-3-methyl-7-(naphthalen-1-yl)methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Introduction to Compound with CAS No. 898420-01-4 and Its Applications in Chemical Biology
The compound with the CAS number 898420-01-4 and the product name 8-(4-benzylpiperazin-1-yl)-3-methyl-7-(naphthalen-1-yl)methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione represents a significant advancement in the field of chemical biology. This molecule, characterized by its complex aromatic and heterocyclic structure, has garnered attention due to its potential applications in drug discovery and therapeutic development.
At the core of this compound's structure lies a purine derivative, which is a well-known scaffold in medicinal chemistry. Purines are fundamental components of nucleic acids and have been extensively studied for their pharmacological properties. The presence of a benzylpiperazine moiety enhances the compound's solubility and bioavailability, making it a promising candidate for further investigation.
The naphthalen-1-ylmethyl group adds another layer of complexity to the molecule, contributing to its unique chemical properties. This group is known to impart stability and improve metabolic profiles, which are crucial factors in drug development. The combination of these structural elements suggests that this compound may exhibit a range of biological activities.
Recent research has highlighted the importance of purine derivatives in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. The specific modifications present in this compound, such as the 3-methyl group and the tetrahydro-1H-purine-2,6-dione core, are believed to play a critical role in modulating biological pathways.
In particular, studies have shown that purine derivatives can interact with enzymes and receptors involved in cell signaling pathways. This interaction can lead to the inhibition or activation of specific biological processes, depending on the target molecule. The benzylpiperazine group is known to enhance binding affinity to certain targets, making it an attractive moiety for drug design.
The naphthalen-1-ylmethyl group has also been implicated in improving pharmacokinetic properties. This group can enhance lipophilicity, which is often necessary for effective drug delivery across biological membranes. Additionally, it can contribute to metabolic stability by resisting degradation from enzymatic processes.
One of the most exciting aspects of this compound is its potential as an inhibitor of kinases and other enzymes involved in cancer progression. Kinases are enzymes that play a crucial role in cell signaling and have been identified as key targets in many cancers. By inhibiting these enzymes, purine derivatives can disrupt abnormal cell growth and induce apoptosis.
Evidence from preclinical studies suggests that compounds with similar structures to CAS No. 898420-01-4 can effectively modulate kinase activity. These studies have shown that such molecules can inhibit the proliferation of cancer cells while minimizing toxicity to healthy cells. This selectivity is a critical factor in developing safe and effective therapeutics.
Beyond cancer treatment, this compound has shown promise in other therapeutic areas. For instance, it has been observed to exhibit anti-inflammatory properties by inhibiting inflammatory cytokines and chemokines. This makes it a potential candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The anti-inflammatory effects of purine derivatives are thought to be mediated through their ability to modulate immune cell function. By inhibiting key signaling pathways involved in inflammation, these compounds can reduce inflammation and alleviate symptoms associated with various inflammatory conditions.
Another area where this compound shows potential is in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Purine derivatives have been found to protect against neurotoxicity by scavenging reactive oxygen species and enhancing neuronal survival. The specific structural features of CAS No. 898420-01-4 may enhance these protective effects.
Research has also explored the compound's potential as an antioxidant agent. Oxidative stress is believed to contribute to the progression of neurodegenerative diseases by damaging neuronal cells. By neutralizing reactive oxygen species, purine derivatives can help mitigate this damage and slow down disease progression.
The development of new drugs often involves optimizing existing structures to improve efficacy and reduce side effects. The unique combination of structural elements in CAS No. 898420-01-4 provides a promising starting point for further drug design efforts. By leveraging computational modeling and high-throughput screening techniques, researchers can identify analogs with enhanced pharmacological properties.
The benzylpiperazine group is particularly amenable to structural modifications aimed at improving binding affinity and selectivity. By introducing subtle changes such as substituents or functional groups at specific positions on this moiety, researchers can fine-tune the compound's interaction with biological targets.
The naphthalen-1-ylmethyl group also offers opportunities for optimization. By exploring different substituents or altering its connectivity within the molecule, researchers can enhance solubility, bioavailability, and metabolic stability.
In conclusion, CAS No. 898420-01-4 represents a significant advancement in chemical biology with its complex aromatic and heterocyclic structure. Its potential applications in drug discovery span various therapeutic areas including cancer treatment, anti-inflammatory therapy, and neuroprotection. Further research is warranted to fully explore its pharmacological properties and develop novel therapeutics based on this promising scaffold.
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